クロカトン

概要

説明

1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- is a natural product found in Ferula kirialovii, Ferula tingitana, and other organisms with data available.

科学的研究の応用

がん研究における細胞毒性

クロカトンは、特にがん研究の文脈において、その細胞毒性について研究されてきました。この化合物は、がん細胞の増殖を阻害する可能性を示しています。 例えば、クロカトンの誘導体であるトルシカケトンは、さまざまな癌細胞株に対して細胞毒性を示しており、この化合物の構造が新しい抗癌剤の設計において重要になる可能性を示唆しています .

HIV-1 逆転写酵素阻害

この化合物は、HIV-1 逆転写酵素 (RT) に関連する酵素を阻害する能力について評価されてきました。これには、RNA 依存性 DNA ポリメラーゼ活性とリボヌクレアーゼ H 活性が含まれます。 Oenanthe crocata などの植物から得られたクロカトンを含む精油は、アッセイされ、新しい抗レトロウイルス療法の開発の可能性を示しています .

カロテノイド生合成

クロカトンは、抗酸化作用とヒトの健康における役割が重要なカロテノイドの生合成に関与しています。生合成プロセスは複雑であり、さまざまな環境要因の影響を受けます。 この経路におけるクロカトンの役割を理解することで、栄養学と農業の進歩につながる可能性があります .

抗がん化合物の合成

クロカトンの誘導体がコア構造として機能する抗がん化合物の合成に関する研究が行われています。これらの研究では、クロカトンの構造に基づいた新しい分子を設計および合成し、抗癌剤としての有用性を調査することを目的としています。 これらの知見は、有効性を向上させた新しい抗癌薬の開発につながる可能性があります .

神経刺激薬の開発

クロカトンは、神経系刺激薬の調製における中間体として特定されています。 これは、神経障害を治療したり、認知機能を向上させる可能性のある薬物の開発における潜在的な応用を示唆しています .

天然物化学

天然物化学の分野では、クロカトンは、Laser trilobum などの植物から単離されています。これは、さまざまな生物活性を持つセスキテルペンラクトンと呼ばれる化合物のグループの一部です。 これらの化合物の研究は、新しい薬の発見と、植物ベースの化学のより深い理解につながる可能性があります .

作用機序

Target of Action

The compound is a natural product from Anthriscus sylvestris , but its exact biological targets remain to be elucidated.

Biochemical Pathways

The biochemical pathways affected by Crocatone are currently unknown. Given the complexity of biological systems, it is likely that Crocatone interacts with multiple pathways. Without specific studies on this compound, it is difficult to summarize the affected pathways and their downstream effects .

Result of Action

While some compounds from the same family have shown cytotoxic activity , it is unclear if Crocatone shares these properties

生化学分析

Biochemical Properties

Crocatone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Crocatone has been shown to interact with sesquiterpene lactones and coumarin derivatives, which are involved in various metabolic pathways . These interactions often involve the formation of enzyme-substrate complexes, leading to changes in enzyme activity and metabolic flux.

Cellular Effects

Crocatone exerts significant effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, Crocatone affects the cytotoxic and antiproliferative activity in human breast adenocarcinoma cell lines, such as MCF 7/6 and MCF 7/AZ . These effects are mediated through alterations in cell signaling pathways and gene expression, leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of Crocatone involves several key interactions at the molecular level. Crocatone binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, Crocatone’s interaction with sesquiterpene lactones and coumarin derivatives results in the modulation of enzyme activity and metabolic pathways . These binding interactions are critical for understanding how Crocatone exerts its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Crocatone can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that Crocatone remains stable under certain conditions, but its degradation products can also influence cellular processes . Long-term exposure to Crocatone in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function, highlighting the importance of temporal analysis in understanding its biochemical properties.

Dosage Effects in Animal Models

The effects of Crocatone vary with different dosages in animal models. At lower doses, Crocatone may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, Crocatone can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . These dosage-dependent effects are crucial for determining the safe and effective use of Crocatone in biochemical research and potential therapeutic applications.

Metabolic Pathways

Crocatone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the metabolism of sesquiterpene lactones and coumarin derivatives, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of Crocatone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of Crocatone, affecting its activity and function . Understanding the transport mechanisms of Crocatone is critical for optimizing its delivery and efficacy in biochemical and therapeutic applications.

Subcellular Localization

Crocatone’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for its activity and function, as they determine the interactions with other biomolecules and the resulting biochemical effects

特性

IUPAC Name |

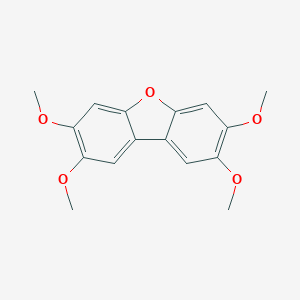

1-(7-methoxy-1,3-benzodioxol-5-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-8(12)7-4-9(13-2)11-10(5-7)14-6-15-11/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZAATPWXSLYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C(=C1)OC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173714 | |

| Record name | 1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19937-86-1 | |

| Record name | 1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019937861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Crocatone and where is it found?

A1: Crocatone, also known as latifolone, is a natural aromatic ketone. It was first isolated from Oenanthe crocata L. (Umbelliferae), commonly known as hemlock water dropwort. [, ] Crocatone has also been identified in other plant species, including Thapsia garganica L. and Laser trilobum. [, , ]

Q2: What is the molecular formula and weight of Crocatone?

A2: Crocatone has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol. [, ]

Q3: Are there any studies on the biological activity of Crocatone?

A3: While Crocatone has been identified in various plant species, the provided research papers primarily focus on its isolation and structural characterization. Limited information is available regarding its specific biological activities or mechanisms of action. Further research is needed to explore its potential therapeutic applications.

Q4: What is the significance of finding Crocatone alongside safrole in certain plant species?

A4: The co-occurrence of Crocatone and safrole in species like Piper marginatum and Oenanthe crocata suggests a possible biosynthetic relationship between these compounds. [] Safrole is a known precursor to various phenylpropanoids, and its presence alongside Crocatone might indicate a shared biosynthetic pathway.

Q5: What are the typical methods used to isolate Crocatone from plant sources?

A5: Crocatone has been isolated from plant extracts using various chromatographic techniques, including column chromatography with silica gel and Sephadex LH-20. []

Q6: Are there any known safety concerns associated with Crocatone?

A6: While one paper mentions Crocatone as a "non-toxic crystalline principle," [] it's crucial to recognize that the absence of information about toxicity in the provided research doesn't equate to proven safety. Thorough toxicological studies are essential to determine potential risks associated with Crocatone exposure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

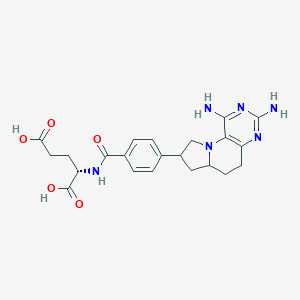

![(7S,9S)-7-[(2R,4S,5S,6S)-5-amino-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B11672.png)

![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)

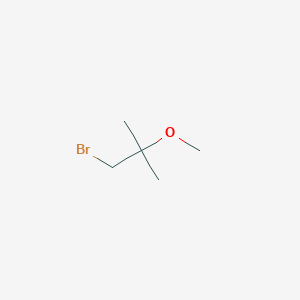

![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)